molecular formula C11H14ClN3 B1482171 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092712-83-7

7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482171
CAS No.: 2092712-83-7
M. Wt: 223.7 g/mol
InChI Key: LNVDKXMVIRLLBD-UHFFFAOYSA-N
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Description

The compound “7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is a type of pyrazole derivative . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives is an important area of organic chemistry . They are synthesized from α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “this compound”, is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazole derivatives have diverse and valuable synthetical, biological, and photophysical properties . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are also known to react with potassium borohydride to form a class of ligands known as scorpionate .

Scientific Research Applications

Synthesis and Structural Characterization

The chemical 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole has structural similarities to other compounds that have been synthesized and studied extensively. For instance, the synthesis and crystal structure of a related compound, 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole, was characterized by IR, 1H NMR, and single-crystal X-ray diffraction, revealing its belonging to the triclinic system and providing insights into its structural dimensions and properties (Li et al., 2009).

Applications in Medicinal Chemistry

The compound's structural framework is related to benzimidazole and pyrazoline derivatives, which have shown promise in medicinal chemistry. For example, a study explored the synthesis of novel benzimidazole-pyrazoline hybrid molecules, emphasizing their potential in medicinal applications, particularly as inhibitors with notable α-glucosidase inhibition activity, a target for anti-diabetic drugs (Ibraheem et al., 2020).

Luminescence Properties in Coordination Chemistry

Compounds structurally related to this compound, especially those containing pyrazole-functionalized imidazolium salts, have been synthesized and analyzed for their potential in forming luminescent multinuclear silver complexes. These complexes, characterized by various spectroscopic techniques and X-ray diffraction analyses, show fascinating luminescent properties and weak silver–silver interactions, indicating potential applications in materials science and coordination chemistry (Zhou et al., 2008).

Antimicrobial and Antioxidant Activity

The antimicrobial and antioxidant properties of structurally similar compounds, such as 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one, have been documented. These compounds have been synthesized and found to exhibit significant antimicrobial and antioxidant activity, suggesting a potential role for related compounds in the development of new therapeutic agents (Umesha et al., 2009).

Safety and Hazards

Pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The development of new antimicrobial drugs is most needed due to rapid growth in global antimicrobial resistance . Therefore, synthesizing structurally diverse pyrazole derivatives, including “7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole”, is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Biochemical Analysis

Biochemical Properties

7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active site of these enzymes, this compound disrupts their normal function, leading to altered cellular processes. Additionally, this compound interacts with proteins involved in signal transduction pathways, affecting the downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins . It also affects cell signaling pathways, such as the Wnt/β-catenin pathway, leading to changes in gene expression and cellular metabolism . Furthermore, this compound has been shown to inhibit cell proliferation and migration, making it a potential candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs, leading to their inhibition . This binding disrupts the enzyme’s ability to phosphorylate its substrates, thereby halting the progression of the cell cycle. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell growth, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The exact temporal dynamics of its effects may vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to understand its therapeutic potential and toxicity. At lower dosages, this compound has been shown to effectively inhibit tumor growth without causing significant adverse effects . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

This compound is metabolized through various pathways involving enzymes such as cytochrome P450 . These metabolic pathways lead to the formation of several metabolites, some of which retain biological activity . The compound’s metabolism can affect its overall efficacy and toxicity, as the metabolites may have different pharmacokinetic and pharmacodynamic properties compared to the parent compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution pattern of this compound is influenced by factors such as its lipophilicity and affinity for binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, influencing its biological activity .

Properties

IUPAC Name

7-(chloromethyl)-6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c1-14-5-6-15-11(14)9(7-12)10(13-15)8-3-2-4-8/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVDKXMVIRLLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CCC3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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